![molecular formula C11H5ClF3NO2 B1396606 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride CAS No. 59197-90-9](/img/structure/B1396606.png)
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride
Overview
Description
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound with the CAS Number: 59197-90-9. It has a molecular weight of 275.61 . The IUPAC name for this compound is 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarbonyl chloride .
Synthesis Analysis
The synthesis of this compound has been described in the literature . For instance, heating ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride resulted in a mixture of two isomeric O-acylation products . Other reactions with different reagents such as urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded corresponding condensation products .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it was used in the preparation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde . It also exhibits reactivity when heated with chloroacetyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.61 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis of Quinoline Derivatives
This compound is used in the synthesis of various quinoline derivatives, which are important for their potential pharmacological properties. For instance, it has been used to synthesize 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
Anticancer Research
Quinoline derivatives synthesized from this compound have been assessed for their cytotoxic activity against human tumor cells, indicating its potential application in anticancer research .
Antimicrobial Studies
The compound has been utilized in creating new series of quinoline carbohydrazide derivatives with antimicrobial properties, highlighting its role in the development of new antimicrobial agents .
Fluoroquinolones Synthesis
Research has focused on improving synthetic procedures leading to fluoroquinolones, a class of antibiotics, where this compound can play a crucial role in enhancing yields and quality of products .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for various applications, including as model compounds for studying tautomer and conformer preferences in quinolone esters .
Safety And Hazards
properties
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJPRTUKCSZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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